4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl and methyl groups on the pyrazole ring adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of tert-butyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine: Similar structure but with a phenyl group instead of a methyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of a piperidine ring.
Uniqueness
4-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings, along with the tert-butyl and methyl groups, makes it a versatile compound for various applications .
Properties
CAS No. |
879399-74-3 |
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Molecular Formula |
C13H23N3 |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-(2-tert-butyl-5-methylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C13H23N3/c1-10-9-12(11-5-7-14-8-6-11)16(15-10)13(2,3)4/h9,11,14H,5-8H2,1-4H3 |
InChI Key |
IFRZVQGNTASXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2CCNCC2)C(C)(C)C |
Origin of Product |
United States |
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